molecular formula C22H22F3NO B14849164 (alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine

(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine

Cat. No.: B14849164
M. Wt: 373.4 g/mol
InChI Key: NNDFTKSSGCGZLY-UHFFFAOYSA-N
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Description

Cinacalcet N-Oxide is a derivative of Cinacalcet, a calcimimetic agent used primarily to treat conditions like secondary hyperparathyroidism and hypercalcemia associated with parathyroid carcinoma. Cinacalcet N-Oxide retains the core structure of Cinacalcet but includes an additional oxygen atom, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinacalcet N-Oxide typically involves the oxidation of Cinacalcet. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of Cinacalcet N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cinacalcet N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert Cinacalcet N-Oxide back to Cinacalcet.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction will produce Cinacalcet.

Scientific Research Applications

Cinacalcet N-Oxide has several scientific research applications:

    Chemistry: Used as a model compound to study oxidation reactions and mechanisms.

    Biology: Investigated for its potential effects on calcium-sensing receptors in various tissues.

    Medicine: Explored for its therapeutic potential in conditions related to calcium metabolism.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Cinacalcet N-Oxide exerts its effects by modulating the activity of calcium-sensing receptors. It increases the sensitivity of these receptors to extracellular calcium, leading to a decrease in parathyroid hormone secretion. This mechanism is similar to that of Cinacalcet, but the presence of the additional oxygen atom may alter its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cinacalcet: The parent compound, used to treat hyperparathyroidism and hypercalcemia.

    Etelcalcetide: Another calcimimetic agent with a different structure and mechanism of action.

    Calcitriol: A vitamin D analog that also affects calcium metabolism but through a different pathway.

Uniqueness

Cinacalcet N-Oxide is unique due to its specific structural modification, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22F3NO

Molecular Weight

373.4 g/mol

IUPAC Name

N-(1-naphthalen-1-ylethyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]hydroxylamine

InChI

InChI=1S/C22H22F3NO/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26(27)14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,27H,6,8,14H2,1H3

InChI Key

NNDFTKSSGCGZLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O

Origin of Product

United States

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